N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide
Description
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide is a structurally complex benzimidazole derivative characterized by a pentanamide backbone substituted with a 3,5-dimethoxyphenyl formamido group and a benzimidazole moiety. Though direct evidence for its synthesis is unavailable, analogous compounds (e.g., benzimidazole sulfonamides and aryl-substituted derivatives) are synthesized via coupling reactions between acyl chlorides and amines, followed by cyclization or functionalization steps .
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopentan-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-4-7-18(20(27)25-21-23-16-8-5-6-9-17(16)24-21)22-19(26)13-10-14(28-2)12-15(11-13)29-3/h5-6,8-12,18H,4,7H2,1-3H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOZJZWEIMOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole moiety, which is known for its diverse biological activities. The presence of the formamido group and dimethoxyphenyl substituents enhances its pharmacological profile. The molecular formula is , and it has a molecular weight of approximately 342.39 g/mol.
Antimicrobial Activity
Benzimidazole derivatives, including compounds similar to this compound, have demonstrated significant antimicrobial properties. A study highlighted that various benzimidazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 25 µg/ml to 62.5 µg/ml against specific pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that benzimidazole derivatives are promising candidates in cancer therapy due to their ability to inhibit tumor growth. For example, a series of benzimidazole-based compounds have been synthesized and tested for their cytotoxic effects on various cancer cell lines. These studies often utilize assays such as MTT or SRB to assess cell viability post-treatment. In particular, compounds that incorporate the benzodiazole scaffold have shown potent activity against breast and lung cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives suggests that modifications at specific positions on the benzodiazole ring can significantly influence biological activity. For instance:
- Substituents on the benzodiazole ring : Electron-donating groups (like methoxy) tend to enhance activity.
- Alkyl chain length : The length of the pentanamide chain can affect solubility and permeability, impacting bioavailability.
A detailed SAR table based on recent findings is provided below:
| Compound Structure | Activity Type | MIC (µg/ml) | Reference |
|---|---|---|---|
| Benzimidazole | Antibacterial | 25 | |
| Dimethoxy-substituted | Anticancer | IC50 < 10 | |
| Benzodiazole analog | Antifungal | 50 |
Case Studies
- Antibacterial Study : A recent study synthesized a series of benzimidazole derivatives and evaluated their antibacterial activities against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced potency compared to standard antibiotics .
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of caspases, highlighting their potential as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the benzimidazole moiety. The compound N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide has been evaluated for its effectiveness against various microbial strains.
Case Study: Antimicrobial Evaluation
A study synthesized a series of benzimidazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against tested strains .
| Compound | MIC (µM) | Target Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound's structure suggests it may interact with cellular mechanisms that regulate cancer cell proliferation.
Case Study: Anticancer Screening
In a comparative study, the compound was tested against human colorectal carcinoma cell lines (HCT116). The findings revealed that some derivatives exhibited IC50 values lower than the standard chemotherapeutic agent 5-fluorouracil (IC50 = 9.99 µM), indicating a promising anticancer profile .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Antitubercular Activity
The antitubercular properties of compounds similar to this compound have also been investigated. Benzimidazole derivatives have shown potential in targeting Mycobacterium tuberculosis.
Case Study: Antitubercular Evaluation
In vitro studies demonstrated that certain synthesized benzimidazole derivatives inhibited key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of Mycobacterium tuberculosis . These findings suggest that compounds like this compound might serve as leads for developing new antitubercular agents.
Comparison with Similar Compounds
Key Insights :
- The target compound’s 3,5-dimethoxy groups contrast with electron-withdrawing nitro substituents in 2-(3,5-dinitrophenyl)-1H-benzimidazole, which may render the latter more reactive in electrophilic substitutions .
- Sulfonamide-containing derivatives (e.g., 2c) exhibit enhanced hydrophilicity compared to the target compound’s lipophilic pentanamide chain, affecting bioavailability .
Amide-Functionalized Analogues
Amide bonds are critical for stability and intermolecular interactions. Notable analogues include:
Key Insights :
- The target compound’s formamido group differs from hydroxamic acids (e.g., compound 8), which exhibit stronger metal-binding affinity due to the hydroxylamine moiety .
Substituent Effects on Reactivity and Functionality
- Electron-Donating vs.
- Amide vs. Sulfonamide Linkages : Sulfonamides (e.g., 2c) offer higher acidity and water solubility, whereas the target compound’s aliphatic pentanamide chain may enhance membrane permeability in biological systems .
Research Findings and Data Analysis
- Spectroscopic Data : Benzimidazole derivatives in show aromatic proton resonances at δ 7.5–8.2 ppm in $^1$H NMR, consistent with the target compound’s expected signals .
- Thermal Stability : Amide-containing compounds (e.g., ’s derivative) exhibit decomposition temperatures >200°C, suggesting the target compound may share similar stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
